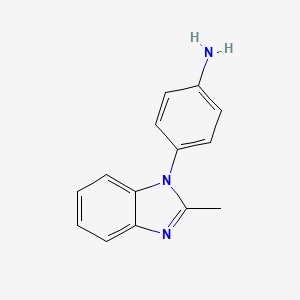
4-(2-methyl-1H-benzimidazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyl-1H-1,3-benzodiazol-1-yl)aniline is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates .Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds are provided using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Chemical Reactions Analysis
In the synthesis process, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 305 °C (dec.) (lit.), a boiling point of 403.6±28.0 °C (Predicted), and a density of 1.28±0.1 g/cm3 (Predicted) .科学的研究の応用
Organic Crystalline Materials
21HBMBA: has been studied for its crystalline properties. Researchers have investigated its optimized geometrical structure, electronic features, and vibrational modes using quantum computational methods. The Vibrational Energy Distribution Analysis (VEDA) program helped assign vibrational modes, and FT-IR and FT Raman data were used for characterization . These insights contribute to the design of novel organic materials with tailored properties.
Antibacterial Activity
In recent studies, derivatives of 21HBMBA have demonstrated potent antibacterial activity. Researchers synthesized compounds with MIC values ranging from 4 to 64 μg/ml against resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus (S. aureus) . These findings highlight its potential as an antibacterial agent.
Antioxidant Properties
Imidazole-containing compounds, including 21HBMBA , have been evaluated for antioxidant activity. Researchers assessed derivatives using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays. These investigations provide insights into its potential as an antioxidant .
Drug Design and Protein Binding
Theoretical calculations, including molecular docking studies, have explored the charge transfer within 21HBMBA . Its HOMO and LUMO energies suggest suitability for drug action. Non-Bonding Orbitals, AIM charges, Fukui functions, and the Electron Localization Function (ELF) have also been examined. Additionally, protein binding predictions aid drug design .
Surface Chemistry and Reactivity
The molecular electrostatic potential (MEP) surface of 21HBMBA reveals chemically reactive regions. These areas are relevant for interactions with other molecules, including drug targets. Investigating the MEP provides insights into its reactivity and potential applications.
作用機序
While the exact mechanism of action for this specific compound is not available, similar compounds have been found to exhibit various types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
特性
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHJIUBZPSYZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1H-benzimidazol-1-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)
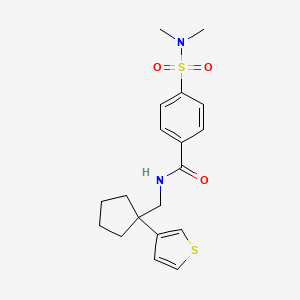
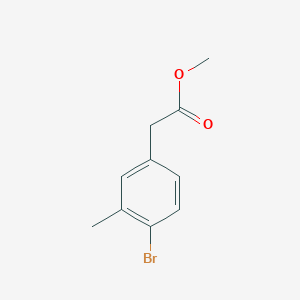

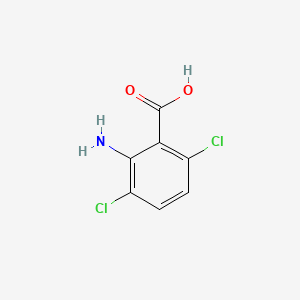

![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)
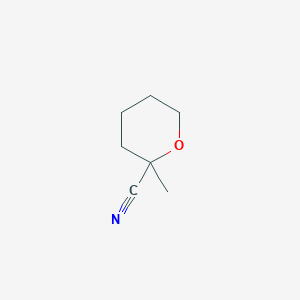

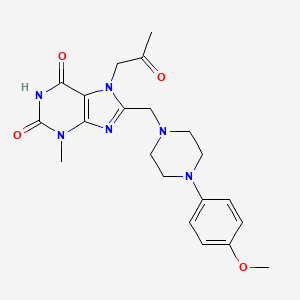
![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)
![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)
![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)